n-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide
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Overview
Description
n-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide is a compound that features a pyrrolidine ring attached to a phenyl group via a methylene bridge, with a formamide group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide typically involves the reaction of 4-(pyrrolidin-1-ylmethyl)aniline with formic acid or formic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
n-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
n-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and formamide group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-phenylpyrrolidine: Similar structure but lacks the formamide group.
N-(pyrrolidin-1-ylmethyl)benzamide: Similar structure with a benzamide group instead of a formamide group.
N-(pyrrolidin-1-ylmethyl)aniline: Similar structure but lacks the formamide group.
Uniqueness
n-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide is unique due to the presence of both the pyrrolidine ring and the formamide group, which can provide distinct chemical and biological properties compared to similar compounds. The combination of these functional groups allows for a broader range of interactions with molecular targets, potentially leading to unique applications in various fields.
Properties
IUPAC Name |
N-[4-(pyrrolidin-1-ylmethyl)phenyl]formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-10-13-12-5-3-11(4-6-12)9-14-7-1-2-8-14/h3-6,10H,1-2,7-9H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJMWYRDKXPFAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1482450-12-3 |
Source
|
Record name | N-{4-[(pyrrolidin-1-yl)methyl]phenyl}formamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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